N-Nitroso Quinapril

Description

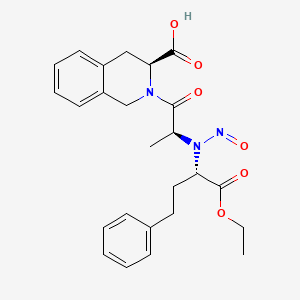

Structure

3D Structure

Properties

CAS No. |

2922985-13-3 |

|---|---|

Molecular Formula |

C25H29N3O6 |

Molecular Weight |

467.5 g/mol |

IUPAC Name |

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-nitrosoamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C25H29N3O6/c1-3-34-25(32)21(14-13-18-9-5-4-6-10-18)28(26-33)17(2)23(29)27-16-20-12-8-7-11-19(20)15-22(27)24(30)31/h4-12,17,21-22H,3,13-16H2,1-2H3,(H,30,31)/t17-,21-,22-/m0/s1 |

InChI Key |

KZFWTUMCFKQRJK-HSQYWUDLSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N([C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)N=O |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N(C(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O)N=O |

Origin of Product |

United States |

Foundational & Exploratory

N-Nitroso Quinapril Formation in Drug Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The presence of N-nitroso compounds, such as N-Nitroso Quinapril, in pharmaceutical products is a critical quality and safety concern due to their potential carcinogenic properties. This technical guide provides a comprehensive overview of the formation mechanism of this compound during drug synthesis and formulation. It details the underlying chemistry, kinetic and thermodynamic aspects, and risk factors. Furthermore, this guide presents detailed experimental protocols for the synthesis of this compound analytical standards and its quantification in drug products using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The information herein is intended to support researchers and drug development professionals in understanding, controlling, and mitigating the risk of this impurity in Quinapril-containing medicines.

Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. The molecular structure of Quinapril contains a secondary amine moiety, which makes it susceptible to nitrosation, leading to the formation of the this compound impurity.[1] This reaction can occur during the synthesis of the active pharmaceutical ingredient (API), the manufacturing of the finished drug product, or even during storage under certain conditions.[1] Regulatory agencies globally have stringent requirements for the control of nitrosamine (B1359907) impurities in pharmaceuticals, making a thorough understanding of their formation and detection essential.[2][3][4][5]

The Chemical Mechanism of this compound Formation

The formation of this compound proceeds through the reaction of the secondary amine group in the Quinapril molecule with a nitrosating agent. The most common nitrosating agents are derived from nitrite (B80452) salts (e.g., sodium nitrite) under acidic conditions.[6]

The key steps of the mechanism are as follows:

-

Formation of the Nitrosating Agent: In an acidic environment, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂). Nitrous acid can then be further protonated and lose a water molecule to form the highly reactive nitrosonium ion (NO⁺), or it can form dinitrogen trioxide (N₂O₃), another potent nitrosating agent.[6]

-

Nucleophilic Attack: The secondary amine nitrogen in Quinapril acts as a nucleophile and attacks the electrophilic nitrosating agent (e.g., nitrosonium ion).

-

Deprotonation: The resulting intermediate then loses a proton to form the stable this compound.

The overall reaction is pH-dependent, with the rate of formation often being highest under moderately acidic conditions.

Visualizing the Formation Pathway

The following diagram illustrates the general mechanism of this compound formation.

Caption: General mechanism of this compound formation.

Quantitative Data on N-Nitrosamine Formation

The tables below summarize calculated activation energies and reaction-free energies for the nitrosation of different types of secondary amines, which can serve as a proxy for understanding the reactivity of the secondary amine in Quinapril.

| Amine Structure | Nitrosating Agent | Calculated Activation Energy (kcal/mol) | Reference |

| Dimethylamine | asym-N₂O₃ | 2.97 | [7] |

| N-methylaniline | asym-N₂O₃ | 10.34 | [7] |

| Varenicline | asym-N₂O₃ | 2.5 | [7] |

| TTP (Sitagliptin impurity) | asym-N₂O₃ | 10.2 | [7] |

Table 1: Calculated Activation Energies for N-Nitrosation of Various Secondary Amines.

| Amine Structure | Calculated Free Energy of Reaction (kcal/mol) | Reference |

| Aliphatic Amines | -21.49 to -15.38 | [7] |

| Aromatic Amines | -17.87 to -3.77 | [7] |

Table 2: Calculated Free Energies for N-Nitrosation of Secondary Amines.

These data suggest that the N-nitrosation of secondary amines is generally a thermodynamically favorable process with relatively low activation barriers, indicating that the formation of this compound can occur under favorable conditions.[7] The actual rate of formation will depend on several factors, including the concentration of reactants, temperature, pH, and the presence of catalysts or inhibitors.

Experimental Protocols

Synthesis of this compound Reference Standard

Accurate quantification of this compound requires a well-characterized reference standard. The following is a general procedure for the synthesis of N-nitrosamines that can be adapted for this compound.[8][9]

Materials:

-

Quinapril Hydrochloride

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Stir plate and stir bar

-

Separatory funnel

-

Round bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve a known amount of Quinapril Hydrochloride in a suitable solvent, such as water or a mixture of water and a miscible organic solvent.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled Quinapril solution while stirring. The molar ratio of sodium nitrite to Quinapril should be slightly in excess.

-

Acidify the reaction mixture by the slow addition of dilute hydrochloric acid until the pH is approximately 3-4.

-

Continue stirring the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours), monitoring the reaction progress by a suitable technique like TLC or LC-MS.

-

Once the reaction is complete, transfer the mixture to a separatory funnel and extract the this compound into an organic solvent such as dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product using a suitable technique, such as column chromatography, to obtain the pure this compound reference standard.

-

Characterize the synthesized standard using techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.[10]

Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Quantification of this compound in a Drug Product by LC-MS/MS

The following protocol outlines a validated method for the sensitive and selective quantification of this compound in a Quinapril drug product using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

-

Analytical column suitable for reversed-phase chromatography (e.g., C18)

Reagents and Materials:

-

This compound reference standard

-

Quinapril drug product (tablets)

-

LC-MS grade acetonitrile, methanol (B129727), and water

-

Formic acid

-

Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound, if available)

Sample Preparation:

-

Accurately weigh and crush a sufficient number of Quinapril tablets to obtain a representative sample powder.

-

Weigh an amount of the powdered tablets equivalent to a specific dose of Quinapril into a volumetric flask.

-

Add a known volume of a suitable extraction solvent (e.g., a mixture of methanol and water) to the flask.

-

Vortex and sonicate the mixture to ensure complete dissolution of the drug and extraction of the impurity.

-

If an internal standard is used, add a known amount to the sample solution.

-

Centrifuge the solution to pellet any insoluble excipients.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Conditions (Example):

-

LC Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate this compound from Quinapril and other matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS Ionization: ESI Positive

-

MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions should be optimized for sensitivity and specificity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | [Value] | [Value] |

| Internal Standard | [Value] | [Value] |

Table 3: Example MS/MS Transitions for this compound and Internal Standard. (Note: Specific m/z values need to be determined experimentally).

Quantification:

-

Construct a calibration curve using the this compound reference standard over a suitable concentration range.

-

Quantify the amount of this compound in the sample by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

Logical Workflow for LC-MS/MS Analysis

Caption: Workflow for this compound quantification.

Risk Mitigation Strategies

To control the formation of this compound, a comprehensive risk assessment of the entire manufacturing process is crucial. Key mitigation strategies include:

-

Control of Raw Materials: Scrutinize the quality of starting materials, reagents, and solvents to minimize the presence of nitrites and secondary/tertiary amines.

-

Process Optimization: Adjust reaction conditions (e.g., pH, temperature, reaction time) to disfavor nitrosation.

-

Use of Scavengers: Introduce antioxidants such as ascorbic acid or alpha-tocopherol (B171835) during the manufacturing process, which can react with and neutralize nitrosating agents.

-

Purification: Implement effective purification steps to remove any this compound that may have formed.

-

Formulation and Storage: Select excipients with low nitrite content and control the storage conditions (temperature and humidity) of the finished drug product to prevent degradation and nitrosamine formation.[11]

Conclusion

The formation of this compound is a potential risk in the manufacturing of Quinapril-containing drug products. A thorough understanding of the chemical mechanism, kinetics, and risk factors is paramount for the development of effective control strategies. This technical guide has provided an in-depth overview of these aspects, along with detailed experimental protocols for the synthesis of a reference standard and the quantification of this impurity. By implementing robust analytical methods and risk mitigation strategies, pharmaceutical manufacturers can ensure the quality and safety of their products, thereby protecting public health.

References

- 1. This compound | Manasa Life Sciences [manasalifesciences.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solutions for Nitrosamine Analysis in Pharmaceuticals | Separation Science [sepscience.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. agilent.com [agilent.com]

- 6. efpia.eu [efpia.eu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. This compound | Axios Research [axios-research.com]

- 9. N-nitroso-quinapril | C25H29N3O6 | CID 163183731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Stabilization of Quinapril by Incorporating Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

N-Nitroso Quinapril: A Comprehensive Technical Review of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso Quinapril is a nitrosamine (B1359907) impurity that has been identified in the angiotensin-converting enzyme (ACE) inhibitor drug substance, Quinapril. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and the pharmaceutical industry due to their potential carcinogenic risk. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and toxicological evaluation of this compound. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the identification, control, and risk assessment of nitrosamine impurities. This document summarizes key quantitative data, outlines general experimental methodologies for its characterization, and presents logical workflows for its formation and analysis.

Chemical Structure and Identification

This compound is the N-nitrosated derivative of Quinapril, formed by the reaction of the secondary amine moiety in the Quinapril molecule with a nitrosating agent.

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in the table below for unambiguous identification.

| Identifier | Value |

| IUPAC Name | (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-nitrosoamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid[1] |

| CAS Number | 2922985-13-3[1][2] |

| Molecular Formula | C25H29N3O6[1][2][3] |

| SMILES | CCOC(=O)--INVALID-LINK--N(--INVALID-LINK--C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)N=O[1][3] |

| InChI | InChI=1S/C25H29N3O6/c1-3-34-25(32)21(14-13-18-9-5-4-6-10-18)28(26-33)17(2)23(29)27-16-20-12-8-7-11-19(20)15-22(27)24(30)31/h4-12,17,21-22H,3,13-16H2,1-2H3,(H,30,31)/t17-,21-,22-/m0/s1[1][3] |

| InChIKey | KZFWTUMCFKQRJK-HSQYWUDLSA-N[1] |

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the following table. It is important to note that experimentally determined data for properties such as melting point, boiling point, and solubility are not widely available in the public domain. The data presented here are primarily computed values.

| Property | Value | Source |

| Molecular Weight | 467.52 g/mol | [1][2][3] |

| Monoisotopic Mass | 467.20563565 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 117 Ų | PubChem (Computed)[1] |

| Complexity | 725 | PubChem (Computed)[1] |

| Solubility | Soluble in Methanol | [4] |

Formation and Synthesis

Formation as a Pharmaceutical Impurity

This compound is not intentionally synthesized as a therapeutic agent but is formed as an impurity in Quinapril-containing drug products.[2] The formation occurs when the secondary amine functional group within the Quinapril molecule reacts with nitrosating agents.[2] Sources of nitrosating agents can include residual nitrites in excipients or water, or from atmospheric nitrogen oxides. The reaction is typically favored under acidic conditions.[2]

Caption: Formation pathway of this compound from Quinapril.

General Synthesis Protocol

-

Dissolution: Quinapril is dissolved in a suitable organic solvent.

-

Acidification: The solution is acidified, for example, with hydrochloric acid, to create a favorable environment for nitrosation.

-

Nitrosation: A nitrosating agent, such as sodium nitrite, is added dropwise to the solution at a controlled temperature, often at or below room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, the this compound product is isolated through extraction and purified using techniques like column chromatography.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically achieved through a combination of spectroscopic and chromatographic techniques. Reference standards for this compound are available from various commercial suppliers, and these are generally accompanied by a Certificate of Analysis detailing the results of these characterization methods.[5][6][7]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure by providing detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which helps in confirming the elemental composition.[8] Tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation patterns, further aiding in structural verification.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. For this compound, characteristic absorption bands for the N-N=O (nitroso) group, C=O (carbonyl) groups of the ester and carboxylic acid, and aromatic C-H bonds would be expected. Nitrosamines typically exhibit a characteristic N=O stretching vibration in the region of 1430-1470 cm⁻¹.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is a primary method for determining the purity of this compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is the standard for the trace-level detection and quantification of nitrosamine impurities in drug substances and products.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be utilized for the analysis of nitrosamines, often after derivatization to improve volatility.[2]

Caption: General workflow for the synthesis, characterization, and analysis of this compound.

Toxicological Assessment

The primary concern with nitrosamine impurities is their potential genotoxicity and carcinogenicity. This compound has been the subject of toxicological evaluation to assess its risk to human health.

Genotoxicity Profile

-

In vivo liver comet assay: This assay detects DNA strand breaks in liver cells. This compound was found to be non-genotoxic in this assay.[9]

-

In vivo Big Blue® mutation assay: This transgenic rodent assay is used to detect mutations in vivo. This compound was non-mutagenic in this assay.[9]

The lack of genotoxicity is attributed to steric hindrance around the nitrosamine group, which is predicted to inhibit its metabolic activation to a reactive species.[9]

Experimental Protocols for Genotoxicity Testing

While specific protocols for this compound are not publicly detailed, the general methodologies for the key in vivo assays are described below.

-

Animal Dosing: Laboratory animals (typically rodents) are administered this compound, usually via oral gavage, for a defined period. A vehicle control group and a positive control group are included.

-

Tissue Harvesting: At the end of the dosing period, the animals are euthanized, and the liver is immediately harvested.

-

Cell Isolation: A single-cell suspension is prepared from a portion of the liver.

-

Comet Assay: The isolated liver cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions.

-

Analysis: The DNA is stained with a fluorescent dye, and the "comet" shapes are visualized and analyzed using microscopy and specialized software. The extent of DNA damage is quantified by measuring the amount of DNA in the comet tail relative to the head.

-

Animal Dosing: Transgenic Big Blue® rodents (mice or rats), which contain multiple copies of a shuttle vector with a reporter gene (lacI or cII), are dosed with this compound for a specified duration (e.g., 28 days).

-

Tissue Harvesting and DNA Isolation: Following the dosing period and a mutation expression time, various tissues, including the liver, are harvested, and high molecular weight genomic DNA is isolated.

-

Phage Rescue and Packaging: The shuttle vector is rescued from the genomic DNA and packaged into bacteriophage particles.

-

Mutation Detection: The bacteriophages are used to infect E. coli, and mutations in the reporter gene are detected using a selective system. The mutant frequency is calculated by comparing the number of mutant plaques to the total number of plaques.

Regulatory Context and Conclusion

The presence of this compound in pharmaceutical products has led to regulatory actions, including product recalls, to ensure patient safety.[11] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established acceptable intake (AI) limits for various nitrosamine impurities. For this compound, based on structural analogy and SAR-based assessments, it has been assigned to a potency category with a recommended acceptable intake limit.[2]

References

- 1. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS No- NA [chemicea.com]

- 4. N-nitroso-quinapril - Nitrosamines in the News - Nitrosamines Exchange [nitrosamines.usp.org]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. OECD 488 Big Blue® In Vivo Assay | GLP Genotoxicity [gentronix.co.uk]

- 7. In vivo genetic toxicity assessments for nitrosamines | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]

- 8. N-nitroso-quinapril | C25H29N3O6 | CID 163183731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | Manasa Life Sciences [manasalifesciences.com]

- 10. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

Synthesis and Characterization of N-Nitroso Quinapril Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the N-Nitroso Quinapril impurity, a nitrosamine (B1359907) derivative of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril. Nitrosamine impurities in pharmaceuticals are a significant concern for regulatory bodies due to their potential carcinogenic properties. This document outlines the chemical pathway for the formation of this compound, provides a detailed, representative protocol for its laboratory synthesis as a reference standard, and describes the analytical methodologies for its characterization. Key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are discussed in detail. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams to ensure clarity and ease of comparison.

Introduction

Quinapril is a widely prescribed ACE inhibitor used in the treatment of hypertension and heart failure.[1] Like many pharmaceutical compounds containing secondary amine moieties, Quinapril is susceptible to nitrosation, a chemical process that can lead to the formation of N-nitroso impurities.[1][2] The this compound impurity is formed through the reaction of the secondary amine group within the Quinapril molecule with a nitrosating agent, such as nitrous acid, which can be generated from nitrite (B80452) sources under acidic conditions.[1][2]

The presence of nitrosamine impurities in drug substances and products is a critical quality and safety issue, prompting stringent regulatory oversight. This guide serves as a technical resource for researchers and professionals involved in the development, manufacturing, and quality control of Quinapril and related substances. It provides the necessary details for synthesizing a reference standard of this compound and for its subsequent analytical characterization.

Synthesis of this compound

The synthesis of this compound is essential for generating a certified reference standard, which is crucial for the development and validation of analytical methods to detect and quantify this impurity in drug products.

Chemical Formation Pathway

The formation of this compound proceeds via the nitrosation of the secondary amine in the Quinapril molecule. This reaction is typically carried out in an acidic medium where sodium nitrite serves as the nitrosating agent.

Figure 1: Chemical formation pathway of this compound.

Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of this compound. Note: This procedure should be performed by trained personnel in a controlled laboratory setting.

Materials and Reagents:

-

Quinapril Hydrochloride

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolution: Dissolve Quinapril Hydrochloride (1.0 g, 1 equivalent) in a mixture of deionized water (20 mL) and 1M HCl (10 mL) in a round-bottom flask. Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Nitrosation: Slowly add a pre-cooled aqueous solution of sodium nitrite (0.3 g, 2 equivalents) dropwise to the Quinapril solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (50 mL) and saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

Characterization of this compound

The characterization of the synthesized this compound is performed to confirm its identity and purity using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound and to quantify its presence in drug samples.

Experimental Protocol: A representative HPLC method is described below.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detector | UV at 215 nm |

| Expected RT | ~15-18 minutes |

Table 1: Representative HPLC Method Parameters

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of this compound, especially at trace levels.

Experimental Protocol: The following are typical parameters for an LC-MS/MS method using Multiple Reaction Monitoring (MRM).

| Parameter | Value |

| LC System | UPLC/HPLC system |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (Q1) | 468.2 m/z ([M+H]⁺) |

| Product Ion (Q3) | 234.1 m/z |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 100 ms |

Table 2: Representative LC-MS/MS (MRM) Parameters

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the this compound molecule.

Experimental Protocol:

-

Instrument: 400 MHz or higher NMR spectrometer

-

Solvent: Chloroform-d (CDCl₃)

-

Standard: Tetramethylsilane (TMS) at 0.00 ppm

Representative Spectral Data: The following table lists the expected chemical shifts for the key protons and carbons of this compound. Note: Due to the presence of rotamers around the N-N bond, some signals may appear broadened or as multiple peaks.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Description |

| 7.10 - 7.40 | m, Aromatic-H |

| 4.80 - 5.20 | m, N-CH |

| 4.10 - 4.30 | q, O-CH₂ (Ethyl) |

| 2.80 - 3.50 | m, Aliphatic-CH, CH₂ |

| 1.80 - 2.50 | m, Aliphatic-CH₂ |

| 1.20 - 1.40 | t, CH₃ (Ethyl) |

Table 3: Representative ¹H and ¹³C NMR Chemical Shift Data

Experimental Workflow Visualization

The overall process from synthesis to characterization of this compound can be visualized as a logical workflow.

Figure 2: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide provides a framework for the synthesis and comprehensive characterization of the this compound impurity. The detailed protocols and representative data serve as a valuable resource for analytical method development, validation, and routine quality control in the pharmaceutical industry. A thorough understanding and control of such impurities are paramount to ensuring the safety and efficacy of pharmaceutical products for patients. The provided workflows and data tables offer a structured approach for scientists and researchers to tackle the challenges associated with nitrosamine impurity analysis.

References

Navigating the Science of N-Nitroso Quinapril: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Nitroso Quinapril (B1585795), a nitrosamine (B1359907) impurity identified in the angiotensin-converting enzyme (ACE) inhibitor Quinapril, has been the subject of significant regulatory and scientific scrutiny. Classified as a probable human carcinogen, the presence of this impurity at levels exceeding the acceptable daily intake (ADI) has led to voluntary recalls of quinapril products.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the in vitro and in vivo studies conducted on N-Nitroso Quinapril, focusing on its genotoxic and mutagenic potential.

Executive Summary

Extensive research, including a pivotal study by Cheung et al. (2024), has demonstrated that this compound is non-genotoxic and non-mutagenic in a battery of in vitro and in vivo assays.[7][8] This lack of genotoxic potential is attributed to the molecule's structural characteristics, specifically steric hindrance and branching at the α-position, which are predicted to inhibit the metabolic bioactivation necessary for nitrosamine-induced DNA damage.[7][8] Consequently, it has been proposed that this compound can be controlled according to the International Council for Harmonisation (ICH) Q3B guidance for non-mutagenic impurities.[7][8]

In Vitro Genotoxicity and Mutagenicity Studies

A cornerstone of in vitro genetic toxicology testing is the bacterial reverse mutation assay, commonly known as the Ames test. This assay evaluates the ability of a substance to induce mutations in various strains of Salmonella typhimurium and Escherichia coli.

Ames Assay

This compound has been evaluated in the Ames test using a range of bacterial strains and metabolic activation systems. The results have consistently been negative, indicating a lack of mutagenic activity in this bacterial system.

Table 1: Summary of In Vitro Ames Assay Results for this compound

| Test System | Strains | Metabolic Activation | Concentration Range | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames) | TA98, TA100, TA1535, TA1537, and WP2 uvrA pKM101 | Without S9, 10% Rat S9, 10% Hamster S9 | Up to 5000 µ g/plate | Negative | [9] |

The Ames test for this compound was conducted following established guidelines.

-

Bacterial Strains: The tester strains Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA pKM101) were used to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The assay was performed with and without an exogenous metabolic activation system (S9 fraction from rat and hamster liver homogenates) to assess the mutagenicity of the parent compound and its metabolites.

-

Dose Levels: A range of concentrations of this compound was tested, typically up to a maximum of 5000 µ g/plate , unless limited by cytotoxicity.

-

Procedure: The test compound, bacterial culture, and S9 mix (if applicable) were incubated together. The mixture was then plated on minimal glucose agar (B569324) plates.

-

Scoring: After incubation, the number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) was counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

In Vivo Genotoxicity and Mutagenicity Studies

To assess the genotoxic potential in a mammalian system, a series of in vivo studies were conducted. These studies are critical for understanding the effects of a compound in a whole organism, including its absorption, distribution, metabolism, and excretion.

Liver Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Transgenic Rodent (TGR) Mutation Assays

TGR assays, such as the Big Blue® (cII) and Duplex Sequencing assays, are used to measure in vivo mutation frequency in various tissues of transgenic animals.

Table 2: Summary of In Vivo Genotoxicity and Mutagenicity Studies for this compound

| Assay | Species | Key Findings | Reference |

| Liver Comet Assay | Mouse | Non-genotoxic | [7][8] |

| Big Blue® (cII) Mutation Assay | Mouse | Non-mutagenic | [7][8] |

| Duplex Sequencing Assay | Mouse | Non-mutagenic | [7][8] |

-

Animal Model: Male Big Blue® (B6C3F1) mice were used.

-

Dosing: Animals were administered this compound orally for three consecutive days.

-

Tissue Collection: Livers were harvested at specific time points after the final dose.

-

Cell Isolation and Lysis: Hepatocytes were isolated and embedded in agarose (B213101) on microscope slides. The cells were then lysed to remove membranes and cytoplasm, leaving behind the nuclear DNA.

-

Electrophoresis: The slides were subjected to electrophoresis, during which damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet" shape.

-

Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

-

Animal Model: Male Big Blue® (B6C3F1) transgenic mice were used.

-

Dosing: Mice were treated with this compound daily for 28 days.

-

Tissue Collection: Livers were collected at the end of the treatment period.

-

DNA Extraction and Analysis: Genomic DNA was isolated from the liver tissue.

-

Big Blue® (cII) Assay: The cII transgene was recovered from the genomic DNA and packaged into bacteriophage. The phage was then used to infect E. coli, and mutations in the cII gene were scored.

-

Duplex Sequencing: This highly sensitive next-generation sequencing method was used to detect rare mutations in the genomic DNA.

-

-

Data Interpretation: The mutant frequency in the treated groups was compared to that in the vehicle control group.

Signaling Pathways and Mechanism of Action

The primary mechanism of genotoxicity for most nitrosamines involves metabolic activation by cytochrome P450 (CYP) enzymes. This process leads to the formation of unstable α-hydroxy nitrosamines, which then break down to form highly reactive diazonium ions that can alkylate DNA, leading to mutations.

However, in the case of this compound, computational modeling and experimental data suggest that this bioactivation pathway is inhibited. The steric hindrance and branching at the α-carbon position of the this compound molecule are thought to prevent the necessary enzymatic hydroxylation, thereby blocking the formation of the DNA-reactive species.

Experimental Workflows

The assessment of this compound's genotoxic potential followed a tiered approach, starting with in vitro assays and progressing to in vivo studies to confirm the findings in a whole-animal model.

Conclusion

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. assets.humana.com [assets.humana.com]

- 3. Lupin recalls quinapril tablets because of potential carcinogen | MDedge [ma1.mdedge.com]

- 4. Blood Pressure Medication Quinapril Recalled [aarp.org]

- 5. Pfizer recalls certain lots of blood pressure medications due to carcinogen risk [healio.com]

- 6. galaxypub.co [galaxypub.co]

- 7. Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential -Pub - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 9. researchgate.net [researchgate.net]

Navigating the Regulatory Landscape of N-Nitroso Quinapril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of nitrosamine (B1359907) impurities in pharmaceutical products has presented a significant challenge to the industry, demanding rigorous control strategies and sensitive analytical methods. Among these, N-Nitroso Quinapril (B1585795), a nitrosamine impurity associated with the angiotensin-converting enzyme (ACE) inhibitor Quinapril, has garnered regulatory scrutiny. This technical guide provides an in-depth overview of the current regulatory guidelines, analytical methodologies, and risk mitigation strategies for N-Nitroso Quinapril in pharmaceuticals.

Regulatory Framework and Acceptable Intake Limits

Global regulatory agencies have established acceptable intake (AI) limits for various nitrosamines to ensure patient safety. This compound is classified as a nitrosamine drug substance-related impurity (NDSRI) and is considered a compound with lower carcinogenic potency.

Several major regulatory bodies have set an acceptable intake (AI) limit for this compound, reflecting a harmonized approach to managing the risk associated with this impurity. Long-term exposure to this compound above the established acceptable level may increase the risk of cancer.[1]

| Regulatory Agency | Acceptable Intake (AI) Limit (ng/day) | Potency Category |

| U.S. Food and Drug Administration (FDA) | 1500 | 5[2] |

| European Medicines Agency (EMA) | 1500 | 5[2] |

| Health Canada | 1500 | 5 |

These limits are based on a lifetime exposure risk and are intended to maintain the cancer risk at a negligible level. The presence of this compound above these limits has led to voluntary recalls of quinapril tablets to mitigate potential risks to patients.[3]

Formation Pathway of this compound

This compound is formed from the nitrosation of the secondary amine moiety present in the quinapril molecule.[4] This chemical reaction typically involves a nitrosating agent, such as nitrous acid (HNO₂), which can be formed from nitrite (B80452) salts under acidic conditions.

The presence of residual nitrites in excipients, raw materials, or even water used during the manufacturing process can be a source of nitrosating agents. The reaction is influenced by factors such as pH, temperature, and the concentration of both the amine precursor (quinapril) and the nitrosating agent.

Analytical Methodology for Detection and Quantification

The detection and quantification of this compound at trace levels require highly sensitive and specific analytical methods. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the most widely adopted technique for this purpose.

Experimental Protocol: LC-MS/MS Method

This section outlines a representative LC-MS/MS method for the determination of this compound in quinapril drug substance and drug product. This protocol is based on established methodologies for nitrosamine analysis in pharmaceuticals.[5][6][7]

3.1.1. Sample Preparation

-

Drug Substance: Accurately weigh approximately 50 mg of the quinapril drug substance into a suitable volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to achieve a final concentration of 1 mg/mL.

-

Drug Product (Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to 50 mg of quinapril and transfer it to a volumetric flask. Add a suitable extraction solvent, sonicate for 15-20 minutes to ensure complete extraction, and then dilute to volume. Centrifuge or filter the resulting solution to remove insoluble excipients.

3.1.2. Chromatographic Conditions

| Parameter | Specification |

| Instrument | UPLC/HPLC system coupled with a triple quadrupole mass spectrometer |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| Gradient Elution | A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation from the API and other impurities. |

3.1.3. Mass Spectrometry Conditions

| Parameter | Specification |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | Optimized for the specific instrument (e.g., 3.5 kV) |

| Source Temperature | Optimized for the specific instrument (e.g., 150°C) |

| Desolvation Temperature | Optimized for the specific instrument (e.g., 400°C) |

| MRM Transitions | Specific precursor to product ion transitions for this compound need to be determined using a reference standard. |

3.1.4. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The LOQ should be sufficiently low to quantify this compound at a level well below the acceptable intake limit.

Risk Mitigation and Control Strategies

Manufacturers are required to conduct a comprehensive risk assessment to identify potential sources of nitrosamine contamination. Key mitigation strategies include:

-

Raw Material Control: Sourcing raw materials and excipients with low or negligible levels of nitrites.

-

Process Optimization: Modifying manufacturing processes to avoid conditions that favor nitrosation (e.g., controlling pH and temperature).

-

Use of Inhibitors: Incorporating antioxidants, such as ascorbic acid or alpha-tocopherol, into the formulation can inhibit the nitrosation reaction.

-

Finished Product Testing: Implementing routine testing of the final drug product to ensure compliance with the established AI limits.

By implementing a robust control strategy based on a thorough risk assessment and utilizing sensitive analytical methods, pharmaceutical manufacturers can effectively manage the presence of this compound, ensuring the quality and safety of their products.

References

- 1. agilent.com [agilent.com]

- 2. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Manasa Life Sciences [manasalifesciences.com]

- 5. edqm.eu [edqm.eu]

- 6. researchgate.net [researchgate.net]

- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Acceptable Daily Intake (ADI) of N-Nitroso Quinapril

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso Quinapril is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril.[1] Unlike many small-molecule nitrosamines, which are potent mutagens, this compound has been demonstrated to be non-mutagenic and non-carcinogenic in a battery of in vivo genotoxicity studies.[2] This has led regulatory bodies, such as the U.S. Food and Drug Administration (FDA), to establish a significantly higher Acceptable Daily Intake (ADI) for this impurity compared to more potent nitrosamines. This guide provides a comprehensive overview of the ADI for this compound, the experimental data supporting this limit, and the relevant toxicological context.

Acceptable Daily Intake (ADI) Levels

Regulatory agencies have established an Acceptable Daily Intake (ADI) for this compound based on extensive safety assessments. The ADI represents the maximum daily exposure to a substance that is not expected to cause adverse health effects over a lifetime.

| Regulatory Body | Acceptable Daily Intake (ADI) | Potency Category |

| U.S. Food and Drug Administration (FDA) | 1500 ng/day | Category 5 (Low Potency) |

This higher ADI for this compound is a departure from the stringent limits placed on many other nitrosamine impurities and is a direct result of robust scientific evidence demonstrating its low toxicological potential.[1]

Toxicological Assessment and Experimental Protocols

The determination of the ADI for this compound is underpinned by a series of comprehensive in vivo genotoxicity assays designed to assess its mutagenic and carcinogenic potential. These studies have consistently shown a lack of genotoxic activity.[2]

In Vivo Genotoxicity Studies

A pivotal study by Cheung et al. (2024) evaluated the genotoxicity of this compound using a combination of state-of-the-art in vivo assays.[2] The key findings from these studies were that this compound is non-mutagenic and non-carcinogenic.[2] The experimental protocols for these assays are detailed below.

1. In Vivo Liver Comet Assay (OECD 489)

The in vivo comet assay is a sensitive method for detecting DNA strand breaks in eukaryotic cells.[3][4][5][6][7]

-

Objective: To assess the potential of this compound to induce DNA damage in the liver of a mammalian species in vivo.

-

Methodology:

-

Animal Model: Male and female rodents (typically rats or mice) are used.[6]

-

Dosing Regimen: Animals are administered this compound, typically via oral gavage, for a predetermined period.[8] A vehicle control and a positive control are included in the study design.

-

Tissue Collection and Preparation: Following the treatment period, animals are euthanized, and the liver is excised.[4] A single-cell suspension is prepared from the liver tissue.

-

Electrophoresis and Analysis: The isolated liver cells are embedded in agarose (B213101) on a microscope slide, lysed to remove cellular membranes, and subjected to electrophoresis under alkaline conditions.[4] DNA fragmentation is quantified by measuring the migration of DNA from the nucleus, which forms a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.[4]

-

2. Big Blue® (cII) Transgenic Rodent Mutation Assay (OECD 488)

The Big Blue® assay is a transgenic rodent model used to measure in vivo gene mutations in any tissue.[9][10][11]

-

Objective: To determine if this compound induces gene mutations in a transgenic rodent model.

-

Methodology:

-

Animal Model: Big Blue® transgenic mice (C57BL/6) or rats (Fischer 344) are utilized.[12] These animals contain multiple copies of a lambda phage shuttle vector integrated into their genome, which includes the cII reporter gene.[12]

-

Dosing Regimen: The test animals are exposed to this compound, typically through oral gavage, for a standard duration of 28 consecutive days.[8][12]

-

Tissue Collection and DNA Extraction: After the exposure period and a 3-day mutation manifestation period, genomic DNA is isolated from the liver.[12]

-

In Vitro Packaging and Plating: The shuttle vectors are "rescued" from the genomic DNA using in vitro packaging extracts. The resulting phage particles are then used to infect E. coli.

-

Mutation Scoring: Mutations in the cII gene are identified using a selective plating system. The mutant frequency is calculated by dividing the number of mutant plaques by the total number of plaques.

-

3. Duplex Sequencing Assay

Duplex sequencing is an error-corrected next-generation sequencing method that allows for the highly accurate detection of rare mutations in any tissue from any species.[13][14][15][16][17]

-

Objective: To provide a highly sensitive and quantitative assessment of the mutagenic potential of this compound in vivo.

-

Methodology:

-

DNA Preparation: High-quality genomic DNA is extracted from the liver of animals treated with this compound.

-

Library Preparation: The DNA is sheared, and specialized adapters containing unique molecular identifiers (UMIs) are ligated to both ends of the DNA fragments.

-

Sequencing and Analysis: The library is sequenced, and the UMIs are used to group reads originating from the same DNA molecule. By comparing the sequences of the two complementary strands of each original DNA duplex, sequencing errors can be computationally removed, allowing for the identification of true mutations with very high accuracy.

-

The experimental workflow for determining the genotoxicity of this compound is illustrated in the following diagram:

Signaling Pathways

Lack of Genotoxic Signaling Pathway Activation by this compound

The genotoxicity of many nitrosamines is dependent on their metabolic activation by cytochrome P450 enzymes to form a reactive diazonium ion, which can then alkylate DNA, leading to mutations and potentially cancer.[18] However, in the case of this compound and other N-nitroso-ACE inhibitors, steric hindrance at the α-position to the nitroso group is thought to inhibit this metabolic activation.[18] This lack of bioactivation is a key reason for the negative results observed in the in vivo genotoxicity assays.[2]

The following diagram illustrates the proposed mechanism for the lack of genotoxicity of this compound compared to a potent nitrosamine like N-nitrosodimethylamine (NDMA).

Signaling Pathway of the Parent Drug: Quinapril

To provide a complete toxicological context, it is important to understand the mechanism of action of the parent drug, Quinapril. Quinapril is an ACE inhibitor that acts on the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure.

The signaling pathway for Quinapril is as follows:

Conclusion

The established Acceptable Daily Intake of 1500 ng/day for this compound is founded on robust scientific evidence from a comprehensive set of in vivo genotoxicity studies. These studies, including the in vivo liver comet assay, the Big Blue® transgenic rodent mutation assay, and the duplex sequencing assay, collectively demonstrate that this compound is not mutagenic or carcinogenic. The likely mechanism for this lack of genotoxicity is the inhibition of metabolic activation due to steric hindrance, preventing the formation of a reactive diazonium ion that can damage DNA. This in-depth understanding of the toxicological profile of this compound allows for a science-based approach to risk assessment and control, ensuring patient safety while avoiding unnecessary restrictive limits on this specific nitrosamine impurity.

References

- 1. This compound | Manasa Life Sciences [manasalifesciences.com]

- 2. Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. inotiv.com [inotiv.com]

- 7. oecd.org [oecd.org]

- 8. find-tender.service.gov.uk [find-tender.service.gov.uk]

- 9. OECD 488 Big Blue® In Vivo Assay | GLP Genotoxicity [gentronix.co.uk]

- 10. agilent.com [agilent.com]

- 11. scantox.com [scantox.com]

- 12. scantox.com [scantox.com]

- 13. Adopting Duplex Sequencing Technology for Genetic Toxicity Testing: A Proof-of-Concept Mutagenesis Experiment with N-Ethyl-N-Nitrosourea (ENU)-Exposed Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. twinstrandbio.com [twinstrandbio.com]

- 15. 23208613.fs1.hubspotusercontent-na1.net [23208613.fs1.hubspotusercontent-na1.net]

- 16. researchgate.net [researchgate.net]

- 17. Adopting Duplex Sequencing™ Technology for Genetic Toxicity Testing: A Proof-of-Concept Mutagenesis Experiment with N-Ethyl-N-Nitrosourea (ENU)-Exposed Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. efpia.eu [efpia.eu]

N-Nitroso Quinapril: A Comprehensive Assessment of Carcinogenic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

N-Nitroso compounds are a class of chemicals that have long been recognized for their carcinogenic potential in various animal species, leading to their classification as probable human carcinogens.[1][2] Their presence as impurities in some medications has prompted widespread recalls and necessitated the development of robust risk assessment strategies by pharmaceutical manufacturers and regulatory bodies.[3] N-Nitroso Quinapril is the N-nitrosated derivative of Quinapril, an ACE inhibitor widely prescribed for hypertension and heart failure.[4] Its formation can theoretically occur during the synthesis of the active pharmaceutical ingredient (API) or in the final drug product under specific conditions where a secondary amine is exposed to a nitrosating agent.[4]

This guide delves into the comprehensive toxicological assessment of this compound, with a particular focus on a pivotal study by Cheung et al. (2024), which provides a thorough evaluation of its genotoxic potential.[5][6]

Regulatory Landscape and Acceptable Intake

Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established guidelines for the control of nitrosamine (B1359907) impurities in pharmaceuticals.[7][8][9][10][11][12] A key component of these guidelines is the establishment of an Acceptable Intake (AI) limit, which represents a level of exposure with a negligible cancer risk over a lifetime.

Based on structure-activity relationship (SAR) assessments, this compound is classified as a low-potency nitrosamine.[4] The established AI for this compound is summarized in the table below.

| Compound | Regulatory Body | Potency Category | Acceptable Intake (AI) Limit |

| This compound | FDA | 5 | 1500 ng/day[13][14] |

| This compound | EMA | Can be controlled according to ICH Q3A/B guidelines (indicating low risk)[15] |

Mechanism of Carcinogenicity of N-Nitroso Compounds

The carcinogenic activity of most N-nitroso compounds is dependent on their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[1][2] This process, known as α-hydroxylation, leads to the formation of unstable intermediates that can ultimately generate highly reactive electrophilic diazonium ions. These ions can then alkylate DNA, forming DNA adducts that, if not repaired, can lead to mutations and the initiation of cancer.[1][2]

However, recent studies on N-nitroso derivatives of ACE inhibitors, including this compound, suggest that their structural features, such as steric hindrance and the presence of a carboxylic acid moiety, significantly reduce or prevent this metabolic activation pathway.[5][6]

Carcinogenic Potential Assessment of this compound

A comprehensive evaluation of this compound by Cheung et al. (2024) employed a combination of computational, in vitro, and in vivo studies to assess its genotoxic potential. The results consistently demonstrated a lack of mutagenic and carcinogenic activity.[5][6]

In Vitro and Computational Assessment

-

In Vitro Metabolism Studies: Investigations into the metabolism of structurally similar N-nitroso ACE inhibitors, such as N-nitroso ramipril, have shown that hydroxylation occurs on other parts of the molecule rather than the critical α-carbon position next to the nitroso group. This suggests that the metabolic pathway leading to the formation of a DNA-reactive diazonium ion is not favored.[5][6]

-

Quantum Chemical Calculations: Computational models that predict the likelihood of DNA interaction have further supported the low carcinogenic potential of this compound. These calculations indicate that the steric bulk around the nitrosamine functional group hinders the necessary enzymatic interactions for metabolic activation.[5][6]

In Vivo Genotoxicity Studies

A battery of in vivo genotoxicity assays was conducted in animal models to assess the potential of this compound to cause genetic damage in a whole organism. The key studies and their outcomes are summarized below.

| Assay | Species | Key Finding | Conclusion |

| In Vivo Liver Comet Assay | Mouse | No significant increase in DNA strand breaks in liver cells. | Non-genotoxic[5][6] |

| In Vivo Big Blue® Mutation Assay | Mouse | No significant increase in mutation frequency in liver tissue. | Non-mutagenic[5][6] |

| In Vivo Duplex Sequencing Assay | Mouse | No significant increase in mutation frequency in liver tissue. | Non-mutagenic[5][6] |

Experimental Protocols

The following sections provide an overview of the methodologies for the key in vivo experiments, based on established OECD guidelines and general scientific practice.

In Vivo Liver Comet Assay

The in vivo alkaline comet assay is a sensitive method for detecting DNA strand breaks in eukaryotic cells. The protocol is based on the principles outlined in OECD Test Guideline 489.

-

Animal Dosing: Male mice are administered this compound or a vehicle control, typically via oral gavage, for a predetermined number of days. A positive control known to induce DNA damage is also included.

-

Tissue Collection and Cell Isolation: At a specified time after the final dose, the animals are euthanized, and the livers are excised. A single-cell suspension is prepared from a portion of the liver.

-

Embedding Cells in Agarose (B213101): The isolated liver cells are mixed with low-melting-point agarose and layered onto microscope slides.

-

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the DNA-containing nucleoids.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. An electric field is then applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.

-

Staining and Visualization: The DNA is stained with a fluorescent dye, and the comets are visualized and scored using a fluorescence microscope equipped with appropriate imaging software. The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail.

In Vivo Big Blue® Transgenic Rodent Mutation Assay

The Big Blue® assay is a transgenic rodent gene mutation assay that allows for the detection of mutations in any tissue. The methodology follows the principles of OECD Test Guideline 488.

-

Animal Model: The assay utilizes Big Blue® transgenic mice, which carry multiple copies of a lambda phage shuttle vector containing the lacI reporter gene.

-

Dosing Regimen: Animals are treated with this compound or a vehicle control, usually daily for 28 days.

-

Tissue Harvesting and DNA Extraction: Following the treatment period and a mutation manifestation time, the animals are euthanized, and the liver is collected. High molecular weight genomic DNA is extracted from the tissue.

-

Phage Rescue and Packaging: The shuttle vectors are "rescued" from the genomic DNA using an in vitro packaging extract, which excises the lambda phage and packages it into infectious phage particles.

-

Plating and Mutation Scoring: The phage particles are used to infect E. coli bacteria that are then plated on a substrate that allows for the colorimetric detection of lacI gene mutations. Phages with a mutated lacI gene produce blue plaques, while those with a wild-type gene produce colorless plaques.

-

Mutation Frequency Calculation: The mutation frequency is determined by dividing the number of blue plaques by the total number of plaques.

Duplex Sequencing Assay

Duplex Sequencing is an error-corrected next-generation sequencing method that allows for the highly accurate detection of rare mutations.

-

DNA Extraction and Library Preparation: Genomic DNA is extracted from the liver tissue of treated and control animals. The DNA is then sheared, and sequencing adapters containing unique molecular identifiers (UMIs) are ligated to the fragments.

-

PCR Amplification: The adapter-ligated DNA is amplified by PCR. The UMIs allow for the tracking of the progeny of each original DNA strand.

-

Sequencing: The amplified library is sequenced using a next-generation sequencing platform.

-

Bioinformatic Analysis: The sequencing reads are grouped into families based on their UMIs. A consensus sequence is generated for each strand of the original DNA duplex. By comparing the consensus sequences of the two complementary strands, sequencing errors and PCR artifacts can be eliminated, allowing for the highly accurate identification of true mutations.

-

Mutation Frequency and Spectrum Analysis: The frequency and types of mutations are determined and compared between the treated and control groups.

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the general metabolic activation pathway for carcinogenic nitrosamines and the subsequent DNA damage and repair mechanisms. For this compound, a proposed, non-carcinogenic metabolic pathway is also presented, highlighting the likely detoxification routes.

Caption: General metabolic activation and DNA damage pathway for carcinogenic N-nitroso compounds.

Caption: Proposed non-carcinogenic metabolic pathway for this compound.

Experimental Workflows

The following diagrams provide a simplified overview of the experimental workflows for the in vivo genotoxicity assays.

Caption: Workflow for the In Vivo Liver Comet Assay.

Caption: Workflow for the Big Blue® Transgenic Rodent Mutation Assay.

Conclusion

The comprehensive assessment of this compound, leveraging computational, in vitro, and a suite of in vivo genotoxicity studies, provides a robust body of evidence indicating a lack of carcinogenic potential. The key findings from the in vivo liver comet, Big Blue®, and duplex sequencing assays consistently demonstrate that this compound is non-genotoxic and non-mutagenic.[5][6] The structural characteristics of the molecule, particularly steric hindrance at the α-carbon positions, are believed to prevent the metabolic activation that is a prerequisite for the carcinogenicity of many other N-nitroso compounds.[5][6]

Based on this scientific evidence, this compound is considered a low-potency nitrosamine, and it is recommended that it be controlled according to ICH Q3B guidance for non-mutagenic impurities.[5][6] This technical guide provides drug development professionals and researchers with the critical information needed to understand and contextualize the carcinogenic risk assessment of this compound.

References

- 1. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medium.com [medium.com]

- 3. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Regulation of DNA Repair by S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Manasa Life Sciences [manasalifesciences.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Effects of converting enzyme inhibitors on renal P-450 metabolism of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. Ten simple rules for creating reusable pathway models for computational analysis and visualization | PLOS Computational Biology [journals.plos.org]

- 15. m.youtube.com [m.youtube.com]

N-Nitroso Quinapril: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Nitroso Quinapril, a nitrosamine (B1359907) impurity of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril. This document collates critical information regarding its chemical identity, analytical quantification, and toxicological assessment, aiming to support research and development activities in the pharmaceutical industry.

Core Chemical and Physical Data

This compound is a drug substance-related impurity that can form during the manufacturing process or storage of Quinapril-containing drug products. Its presence is a significant concern due to the classification of nitrosamines as probable human carcinogens.

| Parameter | Value | Reference |

| CAS Number | 2922985-13-3 | [1] |

| Molecular Formula | C25H29N3O6 | [1] |

| Molecular Weight | 467.52 g/mol | [1] |

| IUPAC Name | (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-nitrosoamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | [2] |

| Acceptable Intake (AI) Limit | 1500 ng/day | [2] |

Formation and Mitigation

This compound is formed from the nitrosation of the secondary amine functional group present in the Quinapril molecule. This reaction can be triggered by the presence of residual nitrites under acidic conditions during the synthesis of the active pharmaceutical ingredient (API) or the formulation of the drug product.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidance for the pharmaceutical industry to perform risk assessments to identify and mitigate the risk of nitrosamine impurity formation.

Experimental Protocols

Analytical Detection and Quantification

The standard analytical procedure for the detection and quantification of this compound in drug substances and products is Liquid Chromatography with Mass Spectrometry (LC-MS). High-resolution mass spectrometry (HRMS) is often employed to ensure high selectivity and sensitivity.

General LC-HRMS Method:

-

Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Sample Preparation:

-

Accurately weigh the drug substance or crushed tablets.

-

Dissolve in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.

-

Vortex and sonicate to ensure complete dissolution.

-

Centrifuge the sample to precipitate excipients.

-

Filter the supernatant through a 0.22 µm filter before injection.

-

-

Chromatographic Conditions (Illustrative):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry Conditions (Illustrative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan with data-dependent MS/MS or targeted single ion monitoring (t-SIM).

-

Monitored Ion: The protonated molecule [M+H]+ of this compound.

-

Genotoxicity Assessment

Recent studies have evaluated the genotoxic potential of this compound. These investigations are crucial for understanding the risk it poses to human health.[3]

In Vivo Genotoxicity Assays (as described in literature): [3]

-

Comet Assay (Liver):

-

Animal models (e.g., mice) are treated with this compound at various dose levels.

-

After a specific exposure period, liver tissues are collected.

-

Hepatocytes are isolated and embedded in agarose (B213101) on microscope slides.

-

Cells are lysed, and the DNA is subjected to electrophoresis.

-

DNA damage is visualized and quantified by measuring the "comet tail" length and intensity.

-

-

Big Blue® Transgenic Rodent Mutation Assay:

-

Transgenic mice (e.g., C57BL/6) carrying the cII transgene are treated with this compound.

-

Following the treatment period, genomic DNA is isolated from the liver.

-

The cII transgenes are recovered from the genomic DNA and packaged into bacteriophage lambda particles.

-

The phages are used to infect E. coli, and mutations in the cII gene are scored based on plaque morphology.

-

In Vitro Genotoxicity Assay (Ames Test):

-

Various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used.[4]

-

The bacterial strains are exposed to different concentrations of this compound, both with and without metabolic activation (S9 fraction from rat or hamster liver).

-

The number of revertant colonies is counted to assess the mutagenic potential of the compound.

Recent research has indicated that this compound was non-genotoxic in both in vivo liver comet and Big Blue® mutation assays.[3]

Conclusion

This compound remains a critical impurity to monitor and control in Quinapril-containing pharmaceuticals. While recent toxicological studies suggest a low genotoxic potential, stringent analytical monitoring and risk mitigation strategies are essential to ensure patient safety and regulatory compliance. This guide provides a foundational understanding for professionals involved in the development, manufacturing, and quality control of ACE inhibitors.

References

- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Stability of N-Nitroso Quinapril: A Technical Guide for Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products has become a significant focus for regulatory agencies and drug developers worldwide. N-Nitroso Quinapril (B1585795), a nitrosamine drug substance-related impurity (NDSRI) of the angiotensin-converting enzyme (ACE) inhibitor Quinapril, has been identified in some pharmaceutical preparations, leading to product recalls.[1][2] Understanding the stability of this impurity under various storage conditions is critical for risk assessment, control strategy development, and ensuring patient safety. This technical guide provides an in-depth overview of the factors influencing the stability of N-Nitroso Quinapril, methodologies for its assessment, and its potential degradation pathways.

Recent studies have provided strong evidence that this compound is non-mutagenic and non-carcinogenic.[3][4][5] This is attributed to the significant steric hindrance around the nitrosamine group, which is a common structural feature among N-nitroso ACE inhibitors, inhibiting the metabolic activation required for genotoxicity.[3][6] Consequently, this compound is generally considered a low-potency nitrosamine, with the U.S. FDA establishing an acceptable intake (AI) limit of 1500 ng/day.[7][8] Despite this lower potency, controlling its formation and degradation is a key aspect of quality control for Quinapril-containing products.

Factors Influencing the Stability of this compound

While specific quantitative stability data for this compound is not extensively published, its stability can be inferred from the known degradation pathways of its parent drug, Quinapril, and the general chemical behavior of nitrosamines. The primary factors affecting its stability are expected to be temperature, humidity, pH, and light.

Temperature: Elevated temperatures are known to accelerate chemical degradation reactions. For the parent drug, Quinapril, temperature has been shown to increase its degradation.[4][9] Similarly, studies on other nitrosamines, such as N-nitrosodimethylamine (NDMA) in ranitidine, have demonstrated a significant increase in impurity levels at elevated temperatures (e.g., 40°C).[10] Therefore, it is highly probable that the stability of this compound is inversely proportional to temperature.

Humidity: Quinapril is known to be susceptible to degradation in the presence of humidity, primarily through hydrolysis.[11][12] Moisture can facilitate the hydrolysis of the ester group in Quinapril and may also influence the degradation of this compound. High humidity conditions could potentially lead to the degradation of the N-nitroso bond or other parts of the molecule.

pH: The formation of this compound from its parent drug is favored under acidic conditions in the presence of a nitrosating agent.[13] Conversely, the stability of the N-nitroso bond itself can be pH-dependent. While detailed studies on this compound are lacking, the stability of other nitrosamines can be influenced by both acidic and basic conditions, leading to different degradation pathways.

Light: Photosensitivity is a common characteristic of many pharmaceutical compounds. While the photostability of this compound has not been specifically reported, it is a standard parameter in forced degradation studies according to ICH guidelines and should be evaluated.[14]

Hypothetical Stability Data Summary

Given the absence of published stability studies on this compound, the following table is provided as a template for researchers to document their findings from stability and forced degradation studies. The hypothetical data illustrates potential trends based on the known behavior of other nitrosamines and the parent drug.

| Condition | Parameter | Time Point 1 (e.g., 2 weeks) | Time Point 2 (e.g., 4 weeks) | Time Point 3 (e.g., 8 weeks) | Potential Degradants Observed |

| Accelerated | 40°C / 75% RH | ~5% degradation | ~10% degradation | ~20% degradation | Denitrosated Quinapril, Hydrolysis Products |